molecular formula C17H16F3NO2 B5573132 2-(3,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(3,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5573132
M. Wt: 323.31 g/mol
InChI Key: KNGFHUYHOUKEEE-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenoxy group attached to an acetamide moiety, with a trifluoromethyl group on the phenyl ring, which contributes to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,4-dimethylphenol and trifluoromethylbenzene.

  • Reaction Steps:

    • The phenol is first converted to its corresponding phenoxide ion by deprotonation using a strong base like sodium hydride (NaH).

    • The phenoxide ion is then reacted with trifluoromethylbenzene in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the phenoxyacetamide linkage.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

  • Batch Production: The compound can be produced in batches using the above synthetic route, with careful control of reaction conditions to ensure consistency and purity.

  • Continuous Flow Synthesis: For large-scale production, continuous flow synthesis can be employed to streamline the process and improve efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring.

  • Reduction: Reduction reactions can target the trifluoromethyl group, although this is less common.

  • Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially with strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed:

  • Oxidation Products: Oxidation of the methyl groups can yield carboxylic acids or ketones.

  • Reduction Products: Reduction of the trifluoromethyl group can produce trifluoromethylbenzene derivatives.

  • Substitution Products: Substitution at the amide nitrogen can lead to various amides or amines.

Scientific Research Applications

Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a probe in biological studies to understand enzyme mechanisms or as a potential inhibitor for specific biological targets. Medicine: The compound's unique structure makes it a candidate for drug development, potentially targeting diseases that involve specific molecular pathways. Industry: Its properties can be exploited in the creation of advanced materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism by which 2-(3,4-Dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can enhance binding affinity to certain receptors or enzymes, while the phenoxyacetamide moiety may interact with biological targets through hydrogen bonding or hydrophobic interactions. The specific pathways involved would depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 2-(3,4-Dimethylphenoxy)propanamide: Similar structure but lacks the trifluoromethyl group.

  • 2-(3,4-Dimethylphenoxy)acetamide: Similar structure but with a different amide group.

  • 2-(3,4-Dimethylphenoxy)-2-methylpropanoic acid: Similar phenoxy group but with a carboxylic acid instead of an amide.

Uniqueness: The presence of the trifluoromethyl group in 2-(3,4-Dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide enhances its chemical stability and binding properties compared to similar compounds without this group.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-11-7-8-13(9-12(11)2)23-10-16(22)21-15-6-4-3-5-14(15)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGFHUYHOUKEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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